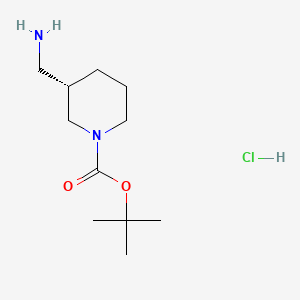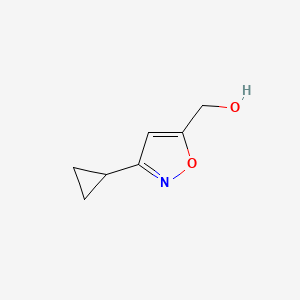
3-(Aminomethyl)oxetan-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxetane derivatives has been a topic of interest in recent years . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .Molecular Structure Analysis
The molecular weight of 3-(Aminomethyl)oxetan-3-ol is 103.12 . The IUPAC name is 3-(aminomethyl)-3-oxetanol and the InChI code is 1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 .Chemical Reactions Analysis
3-(Aminomethyl)oxetan-3-ol, due to its oxetane ring, is considered as a potential surrogate for the carboxylic acid functional group. This application is significant in the synthesis of derivatives for inhibiting eicosanoid biosynthesis in vitro.Physical And Chemical Properties Analysis
3-(Aminomethyl)oxetan-3-ol is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Bioisostere of Carboxylic Acid Functional Group : 3-(Aminomethyl)oxetan-3-ol, due to its oxetane ring, is considered as a potential surrogate for the carboxylic acid functional group. This application is significant in the synthesis of derivatives for inhibiting eicosanoid biosynthesis in vitro (Lassalas et al., 2017).
Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres : It's used in the synthesis of 3-sulfanyl-oxetanes, serving as novel bioisosteric replacements for thioesters or benzyl sulfides. This synthesis involves chemoselective C−OH activation and thiol alkylation using a lithium catalyst (Croft et al., 2017).
Preparation of Oxetan-3-ol and its Derivatives : A method for the synthesis of oxetan-3-ol from epoxy chloropropane is explored, highlighting its use in the preparation of 3-oxetanone, a significant compound in synthetic and medicinal chemistry (Tianxiang et al., 2016).
Drug Discovery Applications : The oxetane ring, including 3-(Aminomethyl)oxetan-3-ol, is valuable in drug discovery for its role as a bioisostere for the geminal dimethyl group and the carbonyl group. It aids in accessing structurally diverse 3-aminooxetanes (Hamzik & Brubaker, 2010).
Catalytic One-Pot Oxetane to Carbamate Conversions : This conversion is a part of drug-related synthesis where oxetanes act as versatile building blocks. The process involves coupling oxetanes with amines and CO2 to afford functionalized carbamates (Guo et al., 2016).
Modification of Proteins with Oxetanes : Oxetanes, such as 3-(Aminomethyl)oxetan-3-ol, are used for the chemoselective alkylation of cysteine in proteins, demonstrating a broad substrate scope and potential in peptide/protein therapeutics (Boutureira et al., 2017).
Safety And Hazards
3-(Aminomethyl)oxetan-3-ol is combustible and harmful if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid contact with skin, eyes, or clothing, and wash hands before breaks and immediately after handling the product .
Eigenschaften
IUPAC Name |
3-(aminomethyl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXPRLZGWQAQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693531 | |
| Record name | 3-(Aminomethyl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)oxetan-3-ol | |
CAS RN |
1305208-47-2 | |
| Record name | 3-(Aminomethyl)-3-oxetanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305208-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminomethyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4H-thieno[3,2-b]pyrrol-5(6H)-one](/img/structure/B597877.png)

